molecular formula C11H15NO2 B2477611 N-[2-(1-hydroxyethyl)phenyl]propanamide CAS No. 1156642-43-1

N-[2-(1-hydroxyethyl)phenyl]propanamide

Cat. No.: B2477611
CAS No.: 1156642-43-1
M. Wt: 193.246
InChI Key: WGKOAGBLNHNXLH-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxyethyl)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted with a hydroxyethyl group at the ortho position, linked to a propanamide moiety.

Properties

IUPAC Name

N-[2-(1-hydroxyethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOAGBLNHNXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156642-43-1
Record name N-[2-(1-hydroxyethyl)phenyl]propanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-hydroxyethyl)phenyl]propanamide typically involves the reaction of 2-(1-hydroxyethyl)aniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-hydroxyethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(1-oxoethyl)phenyl]propanamide.

    Reduction: Formation of N-[2-(1-hydroxyethyl)phenyl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(1-hydroxyethyl)phenyl]propanamide has been investigated for its role as a pharmacological agent due to its structural characteristics that allow interaction with biological targets.

1.1. GPR88 Agonism

Recent studies have highlighted the compound's potential as a GPR88 agonist. GPR88 is a receptor implicated in the modulation of neuropsychiatric disorders, including addiction and anxiety. The compound's ability to activate GPR88 could lead to novel treatments for alcohol dependence and other related conditions. For instance, a study demonstrated that derivatives of this compound significantly reduced alcohol self-administration in animal models without affecting locomotor activity .

1.2. Antidepressant and Anxiolytic Effects

Research indicates that this compound may exhibit antidepressant and anxiolytic properties. In preclinical trials, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting enhanced mood elevation. Additionally, it showed promise in reducing anxiety behaviors in rodent models .

Biochemical Applications

The biochemical properties of this compound make it a valuable candidate for various research applications.

2.1. Enzyme Inhibition Studies

The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

2.2. Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Tables and Case Studies

To further elucidate the applications of this compound, the following tables summarize key findings from relevant studies.

3.1. Summary of Pharmacological Effects

Effect TypeObservationsReference
AntidepressantReduced immobility time in mice
AnxiolyticIncreased open arm time in anxiety tests
GPR88 AgonismDecreased alcohol intake in rats
Enzyme InhibitionPotential inhibition of acetylcholinesterase

3.2. Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

Mechanism of Action

The mechanism of action of N-[2-(1-hydroxyethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamides (TRPV1 Antagonists)

  • Substituents : Fluorine and methylsulfonamido groups on the phenyl ring; pyridine-based alkoxy side chains.
  • Synthesis : Alkoxylation of pyridine intermediates followed by amidation. Yields: 68–85% .
  • Relevance : The hydroxyethyl group in the target compound may enhance solubility compared to fluoro/sulfonamido substituents.

Hybrid Molecules (Amphetamine/Flurbiprofen Derivatives) Example: 2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Synthesis: Condensation of amphetamine with flurbiprofen using DCC. High yields (~80%) .

Naproxen-Tryptamine Hybrid

  • Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • Synthesis : Reaction of tryptamine with naproxen. Characterized via NMR and MS .
  • Relevance : Methoxy and naphthalenyl groups enhance binding to anti-inflammatory targets.

Physicochemical Properties

Compound Class Melting Point (°C) Molecular Weight Key Functional Groups
TRPV1 Antagonists 62–139 600–700 Fluorine, sulfonamido, alkoxy
Flurbiprofen-Amphetamine Hybrid 74–84 684 Biphenyl, fluoro
Naproxen-Tryptamine Hybrid Not reported ~400 Methoxynaphthalenyl, indole
Tasimelteon (Melatonin Agonist) Not reported 245.32 Cyclopropane, benzofuranyl
  • Hydroxyethyl Group Impact : Expected to lower melting points compared to halogenated analogs due to increased polarity.

Spectral and Analytical Data

  • NMR/MS Trends :
    • TRPV1 Antagonists : 1H NMR signals at δ 7.2–8.1 ppm (aromatic protons); MS m/z 670–701 .
    • Hybrid Molecules : Distinct biphenyl (δ 7.3–7.8 ppm) and amide (δ 6.5–7.0 ppm) signals .
  • Hydroxyethyl Group Detection : Expected O–H stretch at 3200–3600 cm⁻¹ (IR) and δ 1.2–1.5 ppm (1H NMR for CH2CH3).

Biological Activity

N-[2-(1-hydroxyethyl)phenyl]propanamide is a compound with emerging significance in biomedical research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, including a hydroxyl group and an amide linkage. These features contribute to its biological activity by influencing its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and amide groups enhance its binding affinity to enzymes and receptors, potentially leading to various biological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other compounds in the N-hydroxy-2-propenamide class, which have shown potent inhibition of histone deacetylases (HDACs) .
  • Cell Growth Regulation : Preliminary studies indicate that derivatives of this compound could influence cell proliferation and apoptosis in cancer cells, highlighting its potential therapeutic applications .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, compounds structurally related to it have been shown to inhibit HDACs effectively, with IC50 values below 400 nM in enzyme assays .

Compound IC50 (nM) Cell Line
This compound<400Various Carcinomas
NVP-LAQ824<750HCT116

In Vivo Studies

In vivo studies involving related compounds have indicated promising results regarding their efficacy against tumor models. For example, one study found that a derivative exhibited significant dose-related activity in xenograft models of colon and lung tumors .

Case Studies

  • Histone Deacetylase Inhibition : A series of studies focused on the inhibition of HDACs using compounds similar to this compound. These studies revealed that modifications to the hydroxyl group significantly affected the potency and selectivity of the compounds against various cancer cell lines .
  • GPR88 Agonist Activity : Another study investigated the structure-activity relationship (SAR) of compounds related to this compound, revealing that specific modifications could enhance agonist activity at GPR88 receptors, which are implicated in several neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Functional Groups Biological Activity
N-[2-(1-hydroxyethyl)phenyl]acetamideHydroxyl, AmideModerate HDAC inhibition
N-[2-(1-hydroxyethyl)phenyl]butanamideHydroxyl, AmideVariable activity
N-[2-(1-hydroxyethyl)phenyl]pentanamideHydroxyl, AmideLower potency than propanamide

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